Physicochemical Differentiation: Lipophilicity and Predicted CNS Penetration vs. Unsubstituted Benzamide Analog
The target compound's XLogP3 of 4.1 positions it close to the upper limit of the CNS MPO (Central Nervous System Multiparameter Optimization) favorable range (1.5–4.5), with a TPSA of 35.6 Ų well below the 60–70 Ų threshold commonly associated with good passive BBB permeation [1]. The unsubstituted parent compound N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide has a lower computed XLogP (estimated ~3.0–3.3 based on fragment contributions for the loss of –CH3), shifting it away from the optimal lipophilicity window for certain CNS targets. This 0.8–1.1 log unit difference translates to a predicted 6- to 12-fold difference in membrane partitioning, which can alter both target engagement and off-target liability profiles.
| Evidence Dimension | Lipophilicity (XLogP3) and predicted passive CNS permeability |
|---|---|
| Target Compound Data | XLogP3 = 4.1; TPSA = 35.6 Ų |
| Comparator Or Baseline | N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide (unsubstituted analog); estimated XLogP3 ≈ 3.0–3.3 |
| Quantified Difference | ΔXLogP3 ≈ +0.8 to +1.1; estimated ~6–12× higher n-octanol/water partition coefficient for the target compound |
| Conditions | Computed values (XLogP3 algorithm, PubChem 2021.05.07 release); comparator logP estimated by fragment-based method |
Why This Matters
For CNS-targeted programs, a 10-fold difference in lipophilicity can be the difference between a brain-penetrant probe and a peripherally restricted compound, making the meta-methyl substituent critical for achieving desired tissue distribution.
- [1] PubChem Compound Summary, CID 16802031. 3-Methyl-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide. National Center for Biotechnology Information. Accessed 2026-04-29. View Source
